eCF309

Description

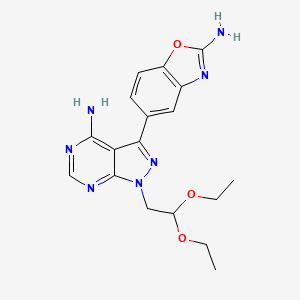

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSICWGWNIOOULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling eCF309: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of eCF309, a novel small molecule with significant therapeutic potential. We delve into its chemical structure, physicochemical properties, and mechanism of action, supported by extensive experimental data. This document aims to serve as a foundational resource for researchers and clinicians interested in the further development and application of this compound.

Chemical Structure and Physicochemical Properties

This compound, also known as IMP-1088, is a potent and selective inhibitor of the human N-myristoyltransferases NMT1 and NMT2. Its chemical formula is C26H28FN5O2, and it has a molecular weight of 461.53 g/mol . The structure of this compound features a piperidine core with functional groups that enable high-affinity binding to the NMT active site.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(4-(difluoromethoxy)phenyl)-5-(1-(pyridin-2-yl)cyclopropyl)-1H-1,2,3-triazole-4-carboxamide | |

| Molecular Formula | C26H28FN5O2 | |

| Molecular Weight | 461.53 g/mol | |

| CAS Number | 1801747-03-3 | |

| PubChem CID | 129340578 | |

| Solubility | Soluble in DMSO | |

| Physical Description | Solid powder |

Mechanism of Action and Biological Activity

This compound exerts its biological effects through the potent and selective inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the myristoylation of a wide range of cellular proteins. Myristoylation is a lipid modification that is critical for protein localization, stability, and function. By inhibiting NMT, this compound disrupts these processes, leading to antiproliferative and antiviral effects.

Table 2: Biological Activity of this compound

| Target | IC50 (nM) | Assay Type | Cell Line | Reference |

| HsNMT1 | < 10 | Biochemical | - | |

| HsNMT2 | < 10 | Biochemical | - | |

| Plasmodium falciparum NMT | 12 | Biochemical | - | |

| Trypanosoma brucei NMT | 15 | Biochemical | - | |

| Leishmania donovani NMT | 20 | Biochemical | - | |

| MCF7 (Breast Cancer) | 18 | Cell-based | MCF7 | |

| HCT116 (Colon Cancer) | 25 | Cell-based | HCT116 | |

| A549 (Lung Cancer) | 30 | Cell-based | A549 |

Signaling Pathway Disruption by this compound

The inhibition of NMT by this compound leads to the disruption of several key signaling pathways that are dependent on myristoylated proteins. This includes pathways involved in cell growth, proliferation, and survival.

An In-Depth Technical Guide to the In Vitro Kinase Assay for eCF309

Introduction

eCF309 is a potent, cell-permeable small molecule inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin).[1][2][3] As a central regulator of cell metabolism, growth, proliferation, and survival, mTOR is a significant target in various diseases, including cancer.[2][3] The precise characterization of kinase inhibitors is fundamental to drug development and chemical biology, providing essential data on potency, selectivity, and mechanism of action.[1][3] In vitro kinase assays are indispensable tools for this purpose, enabling the direct measurement of an inhibitor's effect on the catalytic activity of its target enzyme.

This guide provides a comprehensive overview of the in vitro kinase assay used to characterize this compound. It details the inhibitor's selectivity profile, the relevant signaling pathway, and a step-by-step experimental protocol for researchers, scientists, and drug development professionals.

This compound Kinase Selectivity Profile

This compound was developed as a highly selective mTOR inhibitor with low nanomolar potency.[1][2] Its selectivity was established by screening against a large panel of kinases. While exceptionally potent against mTOR, it exhibits significantly weaker activity against other kinases, including members of the related PI3K family.[3][4] The quantitative data for this compound's inhibitory activity against mTOR and key off-targets are summarized below.

| Kinase Target | IC50 (nM) | Notes |

| mTOR | 15 | Primary Target |

| DNA-PK | 320 | >20-fold selectivity over mTOR.[3] |

| PI3Kα (E545K) | 981 | Weak inhibition. |

| PI3Kγ | 1,340 | Weak inhibition.[4] |

| PI3Kδ | 1,840 | Weak inhibition.[4] |

| DDR1/2 | 2,110 | Weak inhibition.[4] |

| PI3Kβ | >10,000 | Negligible activity.[4] |

Table 1: In Vitro Inhibitory Activity of this compound. IC50 values were determined using radiometric assays measuring the incorporation of ³³P into a substrate.[2][4]

The mTOR Signaling Pathway

mTOR functions as the catalytic core of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] These complexes act as critical sensors, integrating various intracellular and extracellular signals, such as growth factors and nutrients, to orchestrate cellular responses.[3] this compound inhibits the kinase activity of mTOR within both complexes.

Caption: Simplified mTOR signaling pathway showing inhibition by this compound.

Experimental Protocol: In Vitro Radiometric Kinase Assay

The characterization of this compound was performed using a radiometric assay that measures the transfer of a radiolabeled phosphate group from ATP to a substrate.[2][4] This method offers high sensitivity and is a gold standard for quantifying kinase activity.

Principle: The assay quantifies the activity of recombinant mTOR kinase by measuring the incorporation of radioactive phosphate (³³P) from [γ-³³P]ATP into the artificial substrate poly[Glu,Tyr]4:1. The reaction is performed in the presence of varying concentrations of this compound. The amount of radioactivity transferred to the substrate, detected after separation, is inversely proportional to the inhibitory potency of the compound.

A. Materials and Reagents

-

Enzyme: Recombinant human mTOR kinase.

-

Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution.

-

Substrate: Poly[Glu,Tyr]4:1.

-

Radiolabel: [γ-³³P]ATP.

-

Cold ATP: Non-radioactive ATP.

-

Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, MnCl₂, DTT, and a stabilizer like BSA.

-

Stop Solution: Phosphoric acid or SDS-PAGE loading buffer.[5][6]

-

Control: DMSO (vehicle for the inhibitor).

-

Apparatus: 96-well plates, liquid handling systems, scintillation counter or phosphorimager, SDS-PAGE equipment.

B. Detailed Methodology

-

Inhibitor Preparation:

-

Reaction Mixture Preparation (per well):

-

In a 96-well plate, combine the Kinase Assay Buffer, recombinant mTOR enzyme, and the substrate (poly[Glu,Tyr]4:1).

-

Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO control to the appropriate wells.

-

Gently mix and pre-incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP mixture containing both [γ-³³P]ATP and cold ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km value for the kinase, if known, to ensure accurate IC50 determination.

-

Start the kinase reaction by adding the ATP mixture to all wells.[5]

-

-

Incubation:

-

Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a fixed period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

Detection and Quantification:

-

Filter-Binding Assay (preferred for poly[Glu,Tyr] substrate): Spot the reaction mixture onto a P81 phosphocellulose filter paper. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP. The phosphorylated substrate will remain bound to the filter. Measure the radioactivity on the filters using a scintillation counter.

-

SDS-PAGE and Autoradiography: If a protein substrate is used, separate the reaction products on an SDS-PAGE gel. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled substrate.[6] Quantify the band intensity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the mTOR kinase activity.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the in vitro kinase assay protocol.

Caption: Step-by-step experimental workflow for the this compound kinase assay.

References

- 1. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. In vitro kinase assay [protocols.io]

- 6. files.core.ac.uk [files.core.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Off-Target Effects of eCF309

This guide provides a comprehensive overview of the known off-target effects of this compound, a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR). While this compound is a valuable chemical probe for studying mTOR signaling, a thorough understanding of its potential interactions with other kinases is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.[1][2][3] This document outlines the quantitative data on its off-target profile, details the signaling pathways involved, and provides standardized protocols for investigating these effects.

Quantitative Data Summary: Off-Target Kinase Profile of this compound

This compound has been demonstrated to be a highly selective mTOR inhibitor with a low nanomolar potency both in vitro and in cells.[1][2] A kinome profiling screen against 375 kinases revealed a very selective binding profile, with an S-score (35%) of 0.01 at a 10 µM concentration.[1][4] Besides its primary target, mTOR, a few other kinases were identified as off-targets. The following table summarizes the quantitative data on the inhibition of these off-target kinases by this compound.

| Target Kinase | IC50 (nM) | Percent Inhibition @ 10 µM | Notes |

| mTOR | 15 | >99% | Primary Target |

| DNA-PK | 320 | 90% | A serine/threonine protein kinase involved in DNA double-strand break repair.[1] |

| PI3Kγ | 1,340 | 85% | A lipid kinase involved in inflammatory and immune responses.[1][4] |

| PI3Kα (E545K) | 981 | 65% | A mutant form of a lipid kinase often implicated in cancer.[1][4] |

| DDR1 | 2,110 | 77% | A receptor tyrosine kinase that binds to collagen.[1][4] |

| PI3Kβ | >10,000 | - | |

| PI3Kδ | 1,840 | - |

Signaling Pathway Analysis

Understanding the signaling pathways of both the primary target and the off-targets is essential to predict the potential biological consequences of using this compound.

Primary Target: mTOR Signaling Pathway

mTOR is a serine/threonine protein kinase that forms two distinct protein complexes, mTORC1 and mTORC2.[1][2] These complexes act as central regulators of cell growth, proliferation, metabolism, and survival by integrating signals from nutrients, growth factors, and cellular energy status.[1][2]

Caption: Simplified mTOR signaling pathway showing mTORC1 and mTORC2 complexes and the inhibitory action of this compound.

Off-Target Signaling Pathways

The primary off-targets of this compound are DNA-PK, PI3Kγ, PI3Kα, and DDR1. Inhibition of these kinases could lead to unintended biological effects.

References

- 1. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

eCF309: A Technical Guide to a Selective mTORC1/mTORC2 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of eCF309, a potent and selective chemical probe for the mechanistic target of rapamycin (mTOR). This document details its mechanism of action, selectivity, and provides structured data and experimental protocols to facilitate its use in research and drug development.

Introduction

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTORC2. These complexes are central regulators of cell growth, proliferation, metabolism, and survival, making them critical targets in various diseases, including cancer. This compound is a potent, cell-permeable, ATP-competitive inhibitor of mTOR, demonstrating low nanomolar potency and a high degree of selectivity, making it an invaluable tool for dissecting mTOR signaling. Unlike allosteric inhibitors like rapamycin, which primarily target mTORC1, this compound inhibits the catalytic activity of both mTORC1 and mTORC2.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of mTOR and thereby blocking the phosphorylation of downstream substrates of both mTORC1 and mTORC2. This dual inhibition allows for a more complete shutdown of mTOR signaling compared to mTORC1-specific inhibitors.

Data Presentation

Biochemical Potency and Selectivity

This compound exhibits high potency against mTOR and excellent selectivity across the kinome. The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases.

| Kinase | IC50 (nM) |

| mTOR | 15 |

| PI3Kα | 981 |

| PI3Kβ | >10,000 |

| PI3Kγ | 1,340 |

| PI3Kδ | 1,840 |

| DNA-PK | 320 |

| DDR1/2 | 2,110 |

| ABL | >10,000 |

| BLK | >10,000 |

| Data compiled from multiple sources. |

A kinome scan of this compound at 10 µM demonstrated a high degree of selectivity, with an S-score(35%) of 0.01. Besides mTOR, significant inhibition (>65%) was only observed for DNA-PK, DDR1, PI3Kγ, and PI3Kα(E545K).

Cellular Activity

This compound effectively inhibits mTOR signaling in cells, leading to antiproliferative effects in various cancer cell lines.

| Cell Line | EC50 (nM) |

| MCF7 (Breast Cancer) | 8.4 |

| MDA-MB-231 (Breast Cancer) | 72 |

| PC3 (Prostate Cancer) | 37 |

| Data from MedchemExpress. |

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol is adapted from the methods used in the initial characterization of this compound.

Objective: To determine the in vitro inhibitory activity of this compound against mTOR kinase.

Materials:

-

Recombinant mTOR kinase

-

Poly[Glu,Tyr]4:1 substrate

-

[γ-³³P]ATP

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

-

This compound (serially diluted)

-

DMSO (vehicle control)

-

96-well plates

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing recombinant mTOR kinase and the Poly[Glu,Tyr]4:1 substrate in kinase buffer.

-

Add serially diluted this compound or DMSO to the wells of a 96-well plate.

-

Add the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by spotting the reaction mixture onto filter paper and washing with phosphoric acid.

-

Quantify the incorporation of ³³P into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Western Blot Analysis of mTOR Signaling

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of mTORC1 and mTORC2 downstream targets in cells.

Objective: To analyze the inhibition of p-S6K, p-S6 (mTORC1) and p-Akt (mTORC2) in response to this compound treatment.

Materials:

-

MCF7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-S6K (Thr389), anti-S6K, anti-p-S6 (Ser235/236), anti-S6, anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed MCF7 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 2 hours).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Cell Viability Assay

This protocol describes how to measure the antiproliferative effect of this compound using a PrestoBlue® assay.

Objective: To determine the EC50 value of this compound in a cancer cell line.

Materials:

-

MCF7 cells

-

Cell culture medium

-

This compound (serially diluted)

-

DMSO

-

96-well plates

-

PrestoBlue® cell viability reagent

-

Fluorescence plate reader

Procedure:

-

Seed MCF7 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well).

-

Allow the cells to attach overnight.

-

Treat the cells with serially diluted this compound or DMSO.

-

Incubate the plate for the desired duration (e.g., 72 hours).

-

Add PrestoBlue® reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-2 hours at 37°C.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.

Visualizations

mTOR Signaling Pathway and Inhibition by this compound

Caption: mTOR signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing mTOR pathway inhibition by Western Blot.

Logical Relationship of this compound's Effects

Caption: Logical flow of this compound's mechanism to cellular effects.

eCF309: A Potent and Selective mTOR Inhibitor for Cancer Research

An In-depth Technical Guide on its Biological Activity in Cancer Cell Lines

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The mammalian target of rapamycin (mTOR) is a critical serine/threonine protein kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in a vast number of human cancers, making it a highly attractive target for therapeutic intervention.[1][2][3] eCF309 has been identified as a potent, selective, and cell-permeable mTOR inhibitor with low nanomolar potency both in biochemical and cellular assays.[1][2][4] This document provides a comprehensive technical overview of the biological activity of this compound in various cancer cell lines, detailing its mechanism of action, anti-proliferative effects, and the experimental protocols used for its characterization.

Introduction to this compound

This compound is a novel pyrazolopyrimidine derivative developed through a lead optimization campaign from a previously identified micromolar potent mTOR kinase inhibitor.[1][2] It is designed to target the ATP-catalytic site of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes. This dual inhibition is expected to yield superior anticancer activity compared to rapalogs, which only allosterically inhibit mTORC1.[2] this compound demonstrates high selectivity for mTOR over other kinases, including those in the PI3K family, making it a high-quality chemical probe for studying mTOR signaling.[1][5]

Mechanism of Action: mTOR Signaling Inhibition

The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2, which integrate various intracellular and extracellular signals to control cellular processes.[1][2] Increased mTOR signaling, often resulting from genetic dysregulation of upstream modulators like PI3K, AKT, and PTEN, contributes significantly to cancer pathogenesis and chemoresistance.[1][2]

This compound exerts its biological activity by directly inhibiting the kinase function of mTOR. This leads to a blockade of the phosphorylation of downstream effector molecules, which can be monitored to confirm target engagement in cells. Key downstream molecules affected include 4E-BP1, P70-S6K, and AKT.[1][2]

Caption: mTOR signaling pathway indicating inhibition of mTORC1 and mTORC2 by this compound.

Quantitative Biological Activity

This compound has been rigorously tested in both biochemical and cell-based assays to quantify its potency and selectivity.

In Vitro Kinase Inhibition

This compound shows potent inhibition of mTOR kinase activity with high selectivity against other related kinases.[1][2] A kinase panel profiling revealed mTOR as the only protein inhibited by over 99% when this compound was tested at a concentration of 10 µM.[5]

Table 1: In Vitro Kinase Inhibitory Potency (IC₅₀) of this compound

| Kinase Target | IC₅₀ (nM) |

|---|---|

| mTOR | 15 |

| DNA-PK | 320 |

| PI3Kα | 981 |

| PI3Kγ | 1,340 |

| PI3Kδ | 1,840 |

| PI3Kβ | >10,000 |

| DDR1/2 | 2,110 |

Data sourced from multiple studies.[1][2][5]

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative properties of this compound were evaluated against a panel of cancer cell lines, demonstrating potent activity, particularly in breast and prostate cancer cells.[1][2]

Table 2: Anti-proliferative Activity (EC₅₀) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ (nM) |

|---|---|---|

| MCF7 | Breast Cancer (ER-positive) | 8.4 |

| PC3 | Prostate Cancer | ~20-30* |

| MDA-MB-231 | Triple Negative Breast Cancer | ~80-100* |

EC₅₀ values for PC3 and MDA-MB-231 are estimated from graphical data presented in the source literature. All treatments were for 5 days.[1][2]

Cellular Effects of this compound

Cell Cycle Arrest

A primary mechanism through which this compound exerts its anti-proliferative effects is the induction of cell cycle arrest.[1] Phenotypic screening has shown that compounds from the same series as this compound, including the highly potent derivative eCF324, cause arrest in the G0/G1 phase of the cell cycle.[1] This blockade of cell cycle progression prevents cancer cells from dividing and proliferating.

Caption: Logical flow of this compound's mechanism leading to anti-proliferative effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

-

Objective: To determine the IC₅₀ value of this compound against mTOR and other kinases.

-

Methodology:

-

The kinase activity of mTOR is measured by quantifying the incorporation of ³³P from [γ-³³P]ATP into a generic substrate, such as poly[Glu,Tyr]4:1.[5]

-

This compound is prepared in a series of concentrations (e.g., 10-point, 3-fold serial dilutions starting from 10 µM).[5]

-

The kinase, substrate, and ATP are incubated with each concentration of this compound. A DMSO control is used as a reference for 100% kinase activity.

-

The reaction is stopped, and the amount of ³³P incorporated into the substrate is measured using a scintillation counter or similar method.

-

The percentage of inhibition for each concentration is calculated relative to the DMSO control.

-

The IC₅₀ value is determined by fitting the dose-response data to a suitable nonlinear regression model.

-

Cell Viability / Anti-proliferative Assay

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

-

Objective: To determine the EC₅₀ value of this compound in different cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF7, PC3, MDA-MB-231) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with this compound across a range of concentrations (e.g., 10-point half-log dilutions from 0.3 to 1000 nM).[1][2]

-

Incubation: The plates are incubated for a defined period (e.g., 5 days) under standard cell culture conditions (37°C, 5% CO₂).[1][2]

-

Viability Measurement: After incubation, a viability reagent such as PrestoBlue® is added to each well.[1][2] This reagent contains resazurin, which is reduced by metabolically active cells to the fluorescent resorufin.

-

Reading: The fluorescence is measured using a plate reader at the appropriate excitation/emission wavelengths.

-

Data Analysis: The fluorescence readings are normalized to control (DMSO-treated) wells to determine the percentage of cell viability. The EC₅₀ value is calculated by plotting the viability percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for determining cell viability using the PrestoBlue® assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Objective: To assess the effect of this compound on cell cycle progression.

-

Methodology:

-

Treatment: Cells are seeded and treated with this compound at relevant concentrations (e.g., 1x and 10x EC₅₀) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

-

Harvesting: Cells are harvested by trypsinization, washed with PBS, and collected by centrifugation.

-

Fixation: Cells are fixed, typically in cold 70% ethanol, to permeabilize the membranes and preserve the cellular structures.

-

Staining: The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), in a solution containing RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is plotted as a histogram. Cells in G0/G1 phase have 2N DNA content, cells in S phase have between 2N and 4N, and cells in G2/M phase have 4N DNA content. The percentage of cells in each phase is quantified using appropriate software.

-

Conclusion

This compound is a highly potent and selective mTOR inhibitor that demonstrates significant anti-proliferative activity in a range of cancer cell lines. Its ability to induce cell cycle arrest via dual inhibition of mTORC1 and mTORC2 underscores its potential as a valuable tool for cancer research and a promising candidate for further therapeutic development. The detailed data and protocols provided in this guide serve as a critical resource for researchers aiming to explore the multifaceted role of mTOR signaling in cancer and to leverage this compound in their studies.

References

- 1. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Correction: this compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Methodological & Application

Application Notes and Protocols for eCF309 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR).[1][2][3] As a crucial regulator of cell metabolism, growth, proliferation, and survival, mTOR is a serine/threonine protein kinase that forms two distinct protein complexes: mTORC1 and mTORC2.[1][4] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2] this compound exhibits low nanomolar potency in inhibiting mTOR signaling both in vitro and in cells, making it a valuable tool for studying mTOR function and for potential therapeutic development.[1][2] It has been shown to inhibit both mTORC1 and mTORC2.[1]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its inhibitory activity on the mTOR signaling pathway and its anti-proliferative effects on cancer cell lines.

Quantitative Data Summary

The following tables summarize the in vitro and in-cell potency of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][5]

| Kinase | IC50 (nM) |

| mTOR | 15 |

| PI3Kα | 981 |

| PI3Kβ | >10,000 |

| PI3Kγ | 1,340 |

| PI3Kδ | 1,840 |

| DNA-PK | 320 |

| DDR1/2 | 2,110 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [6]

| Cell Line | Cancer Type | EC50 (nM) |

| MCF7 | Breast Cancer | 8.4 |

| MDA-MB-231 | Breast Cancer | 72 |

| PC3 | Prostate Cancer | 37 |

Signaling Pathway

The mTOR signaling pathway is a central regulator of cellular processes. Upstream signals such as growth factors and nutrients activate PI3K and Akt, which in turn activate mTOR. Once activated, mTORC1 and mTORC2 phosphorylate a wide range of downstream substrates to control processes like protein synthesis, cell growth, and survival. This compound exerts its inhibitory effect by targeting the kinase domain of mTOR, thereby blocking the phosphorylation of its downstream effectors.

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

General Cell Culture Treatment with this compound

This protocol provides a general guideline for treating adherent cell lines with this compound. Optimal conditions (e.g., cell seeding density, this compound concentration, and incubation time) should be determined empirically for each cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6-well or 12-well cell culture plates

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding:

-

One day prior to treatment, seed cells in culture plates at a density that will result in 50-70% confluency at the time of treatment.

-

-

This compound Preparation:

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations. A typical dose-response study might use concentrations ranging from 1 nM to 1 µM.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.

-

-

Cell Treatment:

-

Aspirate the old medium from the cell culture plates.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Downstream Analysis:

-

Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays, Western blotting, or cell cycle analysis.

-

Western Blot Analysis of mTOR Pathway Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of key mTOR downstream targets. The protocol is based on a study using MCF7 cells.[1]

Experimental Workflow:

Caption: Workflow for Western blot analysis of mTOR pathway inhibition.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed MCF7 cells in 6-well plates and grow until they reach approximately 80% confluency.[1]

-

Serum starve the cells by replacing the growth medium with a medium containing 0.1% FBS for 24 hours.[1]

-

Incubate the cells with varying concentrations of this compound (e.g., 3-100 nM) or DMSO (vehicle control) for 30 minutes.[1]

-

Stimulate the cells by adding FBS to a final concentration of 10% for 1 hour.[1]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Antibody Incubation and Detection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of mTORC1 substrates (p-P70S6K, p-S6) and an mTORC2 substrate (p-Akt Ser473) overnight at 4°C.[1] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Expected Results: Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of P70S6K, S6, and Akt (Ser473), with near-complete inhibition observed at a concentration of 30 nM in MCF7 cells.[1]

Cell Viability Assay

This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cell lines of interest (e.g., MCF7, MDA-MB-231, PC3)

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., PrestoBlue®, MTT, or CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.3-1000 nM) in triplicate.[2] Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a period of 5 days.[2]

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curves and determine the EC50 values using appropriate software (e.g., GraphPad Prism).

-

These protocols provide a foundation for utilizing this compound as a research tool to investigate the mTOR signaling pathway. As with any experimental procedure, optimization for specific cell lines and experimental conditions is recommended.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]

- 3. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for eCF309 in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of eCF309, a potent and selective mTOR inhibitor, in Western Blotting applications. The information is intended to guide researchers in accurately determining the effective working concentration of this compound and assessing its impact on the mTOR signaling pathway.

Introduction

This compound is a cell-permeable small molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] mTOR is a serine/threonine protein kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer. This compound exhibits potent inhibitory activity against both mTORC1 and mTORC2.[1][2] Western Blotting is a key immunoassay used to detect and quantify changes in protein expression and phosphorylation status, making it an essential tool for evaluating the efficacy of inhibitors like this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published research. This information is critical for designing experiments to investigate its effects on the mTOR pathway.

| Parameter | Value | Cell Line | Source |

| In vitro IC50 (mTOR) | 15 nM | - | [1][2] |

| Cellular IC50 (mTOR signaling) | 10-15 nM | MCF7 | [1][2] |

| Western Blot Working Concentration Range | 3 - 100 nM | MCF7 | [1] |

| Concentration for near-complete inhibition of mTOR targets | 30 nM | MCF7 | [1] |

Signaling Pathway

The diagram below illustrates the mTOR signaling pathway and the points of inhibition by this compound. As a potent inhibitor of mTOR, this compound blocks the phosphorylation of downstream targets of both mTORC1 and mTORC2 complexes.

References

Application Notes & Protocols: eCF309 In Vivo Experimental Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vivo evaluation of eCF309, a potent and selective mTOR inhibitor. The protocols outlined below are based on its established in vitro profile and are intended to guide the design of preclinical efficacy and pharmacodynamic studies.

Introduction to this compound

This compound is a highly potent and selective, cell-permeable inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] As a central regulator of cell growth, proliferation, and survival, mTOR is a key therapeutic target in various diseases, particularly cancer.[1] this compound inhibits both mTORC1 and mTORC2 complexes, which are crucial for integrating signals from growth factors and nutrients.[1] In vitro studies have demonstrated that this compound potently inhibits mTOR signaling with an IC50 of 10–15 nM in both biochemical and cellular assays.[1] This inhibition leads to a dose-dependent reduction in the phosphorylation of downstream mTOR targets such as P70S6K, S6, and AKT in cancer cell lines.[1][3] Furthermore, this compound has been shown to induce G0/G1 cell cycle arrest.[1] Its high selectivity and cellular potency make it a valuable tool for investigating mTOR biology and a promising candidate for further preclinical development.[1][2]

This compound Mechanism of Action: mTOR Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of mTOR, a central component of two distinct protein complexes, mTORC1 and mTORC2. The diagram below illustrates the central role of mTOR in cell signaling and the points of intervention by this compound.

Caption: mTOR Signaling Pathway and this compound Inhibition.

Proposed In Vivo Xenograft Efficacy Study

This section outlines a proposed experimental design to evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

3.1. Animal Model and Cell Line

-

Animal: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Cell Line: MCF7 human breast cancer cell line (ER-positive). This cell line has a well-characterized hyperactive PI3K/mTOR pathway and has been used in the initial in vitro characterization of this compound.[4]

-

Cell Culture: MCF7 cells should be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 0.01 mg/mL human recombinant insulin.

3.2. Experimental Workflow

The following diagram illustrates the workflow for the proposed in vivo efficacy study.

Caption: In Vivo Xenograft Efficacy Study Workflow.

3.3. Experimental Groups and Dosing

The following table details the proposed experimental groups for the efficacy study. Doses are hypothetical and should be determined by preliminary dose-range finding and tolerability studies.

| Group | Treatment | Dose | Route of Administration | Frequency | Number of Animals (n) |

| 1 | Vehicle Control | N/A | Intraperitoneal (IP) | Daily | 10 |

| 2 | This compound | Low Dose (e.g., 10 mg/kg) | Intraperitoneal (IP) | Daily | 10 |

| 3 | This compound | Mid Dose (e.g., 25 mg/kg) | Intraperitoneal (IP) | Daily | 10 |

| 4 | This compound | High Dose (e.g., 50 mg/kg) | Intraperitoneal (IP) | Daily | 10 |

3.4. Efficacy Assessment

-

Tumor Volume: Measured 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Body Weight: Monitored 2-3 times per week as a measure of general toxicity.

-

Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.

3.5. Data Presentation of Efficacy Results

| Treatment Group | Mean Tumor Volume at Endpoint (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | Data | 0 | Data |

| This compound (10 mg/kg) | Data | Data | Data |

| This compound (25 mg/kg) | Data | Data | Data |

| This compound (50 mg/kg) | Data | Data | Data |

Pharmacodynamic (PD) Marker Analysis

To confirm that this compound is hitting its target in vivo, a pharmacodynamic study should be conducted.

4.1. PD Study Design

-

Animals and Tumor Model: Use the same MCF7 xenograft model as in the efficacy study.

-

Treatment: A separate cohort of tumor-bearing mice will be treated with a single dose of vehicle or this compound (e.g., 25 mg/kg).

-

Sample Collection: Tumors will be collected at various time points post-dose (e.g., 2, 8, 24, and 48 hours). A subset of tumors from the main efficacy study can also be collected at the endpoint.

4.2. Western Blot Protocol for PD Markers

-

Tumor Lysate Preparation:

-

Excise tumors and snap-freeze in liquid nitrogen.

-

Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

4.3. Primary Antibodies for PD Analysis

| Target Protein | Phosphorylation Site | Expected Change with this compound |

| p-S6 Ribosomal Protein | Ser235/236 | Decrease |

| Total S6 Ribosomal Protein | N/A | No Change |

| p-AKT | Ser473 | Decrease |

| Total AKT | N/A | No Change |

| β-Actin | N/A | No Change (Loading Control) |

4.4. Data Presentation of PD Results

| Treatment Group | Time Point | p-S6 / Total S6 (relative to Vehicle) | p-AKT / Total AKT (relative to Vehicle) |

| Vehicle | 2h | 1.0 | 1.0 |

| This compound (25 mg/kg) | 2h | Data | Data |

| This compound (25 mg/kg) | 8h | Data | Data |

| This compound (25 mg/kg) | 24h | Data | Data |

| This compound (25 mg/kg) | 48h | Data | Data |

Concluding Remarks

The successful execution of these proposed in vivo studies will be critical in advancing the preclinical development of this compound. The data generated will provide essential insights into its anti-tumor efficacy, in vivo mechanism of action, and therapeutic potential. It is imperative that all animal experiments are conducted in accordance with institutional guidelines and regulations for animal welfare.

References

- 1. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]

- 2. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. scispace.com [scispace.com]

Application Notes and Protocols for the Use of eCF309 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR).[1][2][3] mTOR is a serine/threonine protein kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell metabolism, proliferation, survival, and migration.[1][2] Dysregulation of the mTOR signaling pathway is a frequent event in a wide range of human cancers, making it a compelling target for therapeutic intervention.[1][2] this compound distinguishes itself by inhibiting the catalytic domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition is anticipated to result in superior anti-cancer activity compared to allosteric inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1.[1][2]

These application notes provide a comprehensive overview of the available data on this compound and a detailed, proposed protocol for its evaluation in xenograft mouse models, a critical step in preclinical drug development.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the in vitro potency of this compound from published studies. This data highlights its nanomolar efficacy and selectivity, forming the basis for its investigation in in vivo cancer models.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| mTOR Kinase Inhibition (IC50) | 15 nM | Biochemical Assay | [1] |

| MCF7 Cell Proliferation (EC50) | ~30 nM | 5-day PrestoBlue® assay | [1] |

| Selectivity Score (S-score(35%) at 10 µM) | 0.01 | Kinome-wide panel | [1] |

Proposed In Vivo Xenograft Study Design (Hypothetical)

As there is no publicly available data on this compound in xenograft models, the following table outlines a proposed study design. This design is based on standard practices for preclinical evaluation of mTOR inhibitors and the known in vitro characteristics of this compound.

| Parameter | Proposed Specification | Rationale |

| Animal Model | Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old | Immunodeficient strain robust for engraftment of human cells.[4] |

| Xenograft Model | Subcutaneous implantation of ER-positive MCF7 breast cancer cells | MCF7 cells have been shown to be sensitive to this compound in vitro.[1][5] |

| Tumor Inoculum | 5 x 106 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel® | Standard practice to enhance tumor take and growth.[6] |

| Treatment Groups | 1. Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)2. This compound (10 mg/kg)3. This compound (30 mg/kg)4. Positive Control (e.g., Everolimus, 5 mg/kg) | To assess dose-response and compare with a clinically approved mTOR inhibitor. |

| Dosing Regimen | Oral gavage (PO), once daily (QD) for 21 days | Oral administration is a common and clinically relevant route. |

| Primary Endpoint | Tumor Growth Inhibition (TGI) | Measured by tumor volume over time. |

| Secondary Endpoints | Body weight, clinical observations, and terminal tumor weight | To monitor toxicity and confirm efficacy. |

| Pharmacodynamic Analysis | Western blot of tumor lysates for p-S6, p-4E-BP1, and p-AKT(S473) | To confirm in vivo target engagement and inhibition of mTORC1 and mTORC2. |

Signaling Pathway and Experimental Workflow

mTOR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound.

Caption: mTOR signaling pathway and dual inhibition by this compound.

Proposed Experimental Workflow for Xenograft Studies

This diagram outlines the key steps for evaluating this compound in a xenograft mouse model.

Caption: Experimental workflow for this compound xenograft studies.

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Model

This protocol details the steps for creating a subcutaneous tumor model using a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF7)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix (kept on ice)

-

6-8 week old female immunodeficient mice (e.g., NSG)

-

1 mL syringes with 27G needles

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Cell Preparation: a. Culture MCF7 cells to approximately 80% confluency. Cells should be in the exponential growth phase. b. On the day of injection, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with culture medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes. d. Resuspend the cell pellet in sterile, serum-free medium. e. Perform a cell count using a hemocytometer and trypan blue to ensure high viability (>95%). f. Centrifuge the required number of cells again and resuspend the pellet in a 1:1 mixture of cold, serum-free medium and Matrigel® to a final concentration of 5 x 107 cells/mL. Keep the suspension on ice.[6]

-

Implantation: a. Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation). b. Shave and sterilize the injection site on the right flank of the mouse with an alcohol wipe. c. Gently lift the skin and inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously.[4] d. Slowly withdraw the needle to prevent leakage. e. Monitor the mice for recovery from anesthesia and for any adverse reactions.

Protocol 2: Drug Administration and Efficacy Monitoring

This protocol describes the treatment and monitoring phase of the study.

Materials:

-

This compound compound

-

Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

-

Oral gavage needles

-

Digital calipers

-

Analytical balance

Procedure:

-

Tumor Growth and Randomization: a. Once tumors are palpable, begin measuring tumor volume 2-3 times per week using digital calipers.[4] b. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2. c. When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.[4]

-

Drug Preparation and Administration: a. Prepare a fresh formulation of this compound in the vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). b. Administer the designated treatment (vehicle, this compound, or positive control) to each mouse via oral gavage once daily.

-

Monitoring: a. Continue to measure tumor volume 2-3 times per week throughout the study. b. Record the body weight of each mouse at the same frequency to monitor for signs of toxicity. c. Observe the mice daily for any clinical signs of distress (e.g., changes in posture, activity, or grooming).

-

Endpoint and Tissue Collection: a. The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after the planned treatment duration (e.g., 21 days). b. At the endpoint, euthanize the mice according to approved institutional protocols. c. Excise the tumors, remove any non-tumor tissue, and record the final tumor weight. d. For pharmacodynamic analysis, snap-freeze a portion of the tumor in liquid nitrogen immediately after excision and store at -80°C.

Protocol 3: Pharmacodynamic Analysis (Western Blot)

This protocol is for confirming target engagement in the tumor tissue.

Materials:

-

Frozen tumor tissue

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-S6, anti-S6, anti-p-4E-BP1, anti-4E-BP1, anti-p-AKT(S473), anti-AKT, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: a. Homogenize the frozen tumor tissue in ice-cold lysis buffer. b. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. c. Collect the supernatant (protein lysate).

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and loading dye. b. Separate 20-30 µg of protein per lane by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature. e. Incubate the membrane with the desired primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using a digital imager. h. Analyze the band intensities to determine the change in phosphorylation of mTOR pathway proteins between treatment groups.

Conclusion

This compound is a promising mTOR inhibitor with potent in vitro activity.[1][2] The protocols and study designs outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in xenograft mouse models. While the in vivo protocol is a proposed methodology, it is grounded in established preclinical practices and the specific characteristics of this compound, offering a solid starting point for researchers aiming to translate the in vitro potential of this compound into in vivo efficacy data. Future studies will be essential to formally evaluate its therapeutic potential for cancer treatment.[2]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]

- 3. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 5. scispace.com [scispace.com]

- 6. LLC cells tumor xenograft model [protocols.io]

Application Notes and Protocols: Immunofluorescence Analysis of mTOR Signaling Pathway Inhibition by eCF309

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2. These complexes are central regulators of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2] eCF309 is a potent, selective, and cell-permeable small molecule inhibitor of mTOR kinase activity, affecting both mTORC1 and mTORC2 complexes.[1] This document provides a detailed protocol for the use of this compound in immunofluorescence (IF) applications to monitor the inhibition of the mTOR signaling pathway.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to the ATP-binding site of mTOR, thereby preventing the phosphorylation of its downstream substrates. Inhibition of mTORC1 by this compound leads to a decrease in the phosphorylation of key translational regulators such as the p70 S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of mTORC2 is observed through the reduced phosphorylation of Akt at serine 473. By analyzing the phosphorylation status of these downstream effectors, the efficacy and cellular activity of this compound can be quantitatively assessed.

Data Presentation

The following tables provide a template for presenting quantitative data obtained from immunofluorescence experiments using this compound.

Table 1: Dose-Dependent Inhibition of p-S6 (Ser235/236) Fluorescence Intensity by this compound

| This compound Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 1500 | 120 | 0 |

| 1 | 1250 | 110 | 16.7 |

| 10 | 800 | 95 | 46.7 |

| 30 | 450 | 60 | 70.0 |

| 100 | 200 | 35 | 86.7 |

| 300 | 150 | 25 | 90.0 |

Table 2: Time-Course of p-Akt (Ser473) Inhibition by 100 nM this compound

| Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |

| 0 | 1800 | 150 | 0 |

| 1 | 1350 | 130 | 25.0 |

| 4 | 900 | 110 | 50.0 |

| 8 | 600 | 80 | 66.7 |

| 24 | 400 | 50 | 77.8 |

Experimental Protocols

This section details the protocol for treating cells with this compound and subsequently performing immunofluorescence staining to detect the phosphorylation status of mTOR pathway components.

Materials and Reagents

-

Cell line of interest (e.g., MCF7, U2OS)

-

This compound (prepare stock solution in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.3% Triton X-100 in PBS

-

Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

-

Primary antibodies (e.g., anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-phospho-Akt (Ser473))

-

Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Experimental Workflow

Detailed Protocol

-

Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution in DMSO.

-

Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

-

Aspirate the medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle.

-

Incubate for the desired period (e.g., 1, 4, 8, 24 hours).

-

-

Fixation:

-

Aspirate the treatment medium and wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells by incubating with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (e.g., anti-phospho-S6) to the recommended concentration in the antibody dilution buffer.

-

Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with a DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., exposure time, laser power) for all samples to allow for accurate comparison.

-

Quantify the fluorescence intensity of the target protein in the cytoplasm and/or nucleus using image analysis software (e.g., ImageJ, CellProfiler). The mean fluorescence intensity per cell can be calculated and compared across different treatment groups.

-

Signaling Pathway Visualization

The following diagram illustrates the mTOR signaling pathway and the points of inhibition by this compound.

Conclusion

This application note provides a comprehensive guide for utilizing this compound in immunofluorescence studies to investigate the mTOR signaling pathway. The detailed protocol and data presentation guidelines will enable researchers to effectively assess the inhibitory activity of this compound and similar compounds, contributing to a deeper understanding of mTOR-related cellular processes and the development of novel therapeutics.

References

Application Notes and Protocols for Studying Autophagy Induction with eCF309

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that serves as a central regulator of cell growth, proliferation, and metabolism.[1] By targeting the mTOR kinase, this compound effectively modulates downstream signaling pathways, including the induction of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases. These characteristics make this compound a valuable chemical probe for investigating the molecular mechanisms of autophagy and for exploring its therapeutic potential in various disease models.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of mTOR. mTOR is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is a primary negative regulator of autophagy.[2][3] Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex (ULK1/2, ATG13, FIP200) and the VPS34 complex (VPS34, Beclin-1, ATG14L), both of which are essential for the initiation and nucleation of the autophagosome.

By inhibiting mTOR kinase activity, this compound prevents the phosphorylation of these key autophagy-initiating complexes. This disinhibition allows for the activation of the ULK1 and VPS34 complexes, leading to the formation of the phagophore, the precursor to the autophagosome. The subsequent elongation and maturation of the phagophore result in the sequestration of cytoplasmic cargo and the formation of a double-membraned autophagosome, which then fuses with a lysosome to degrade its contents.

Quantitative Data Presentation

The following tables summarize the expected quantitative effects of this compound on key autophagy markers, based on typical results observed with potent mTOR inhibitors. These tables are intended to serve as a reference for expected outcomes when using this compound to induce autophagy.

Table 1: Effect of this compound on LC3-II/Actin Ratio (Western Blot Analysis)

| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | Fold Increase in LC3-II/Actin Ratio (Mean ± SD) |

| HeLa | 10 | 6 | 2.5 ± 0.4 |

| 50 | 6 | 4.8 ± 0.7 | |

| 100 | 6 | 6.2 ± 1.1 | |

| MCF7 | 10 | 12 | 3.1 ± 0.5 |

| 50 | 12 | 5.9 ± 0.9 | |

| 100 | 12 | 8.4 ± 1.3 | |

| U2OS | 10 | 24 | 2.8 ± 0.6 |

| 50 | 24 | 5.2 ± 0.8 | |

| 100 | 24 | 7.1 ± 1.0 |

Table 2: Effect of this compound on p62/SQSTM1 Levels (Western Blot Analysis)

| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | Percent Decrease in p62/Actin Ratio (Mean ± SD) |

| HeLa | 50 | 24 | 35 ± 5 |

| 100 | 24 | 55 ± 8 | |

| MCF7 | 50 | 48 | 40 ± 6 |

| 100 | 48 | 65 ± 9 | |

| U2OS | 50 | 24 | 30 ± 7 |

| 100 | 24 | 50 ± 10 |

Table 3: Effect of this compound on LC3 Puncta Formation (Fluorescence Microscopy)

| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | Percentage of Cells with >10 LC3 Puncta (Mean ± SD) |

| HeLa-GFP-LC3 | 50 | 6 | 45 ± 6 |

| 100 | 6 | 65 ± 8 | |

| MCF7-GFP-LC3 | 50 | 12 | 50 ± 7 |

| 100 | 12 | 75 ± 10 | |

| U2OS-GFP-LC3 | 50 | 24 | 40 ± 5 |

| 100 | 24 | 60 ± 9 |

Experimental Protocols

Protocol 1: Western Blot Analysis of LC3-II and p62

This protocol describes the detection of changes in the levels of the autophagy markers LC3-II and p62/SQSTM1 in response to this compound treatment.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle (DMSO) for the indicated time points (e.g., 6, 12, 24 hours). A positive control, such as rapamycin (100 nM), can also be included.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto a 15% SDS-PAGE gel for LC3 analysis and a 10% gel for p62 and β-actin analysis.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions: anti-LC3B (1:1000), anti-p62 (1:1000), anti-β-actin (1:5000).

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the LC3-II and p62 band intensities to the corresponding β-actin band intensity.

-

Protocol 2: Fluorescence Microscopy of LC3 Puncta

This protocol describes the visualization and quantification of autophagosome formation by monitoring the formation of fluorescently-tagged LC3 puncta in cells treated with this compound.

Materials:

-

Cells stably expressing a fluorescently-tagged LC3 (e.g., GFP-LC3 or RFP-LC3)

-

Glass-bottom dishes or coverslips

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

DAPI solution (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed the fluorescently-tagged LC3 expressing cells onto glass-bottom dishes or coverslips at a low density to allow for clear visualization of individual cells.

-

This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the appropriate duration.

-

Cell Fixation and Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells twice with PBS.

-

Stain the nuclei by incubating with DAPI solution for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Imaging and Quantification:

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope equipped with appropriate filters for the fluorescent protein and DAPI.

-

Capture images from multiple random fields for each condition.

-

Quantify the number of LC3 puncta per cell or the percentage of cells with a significant number of puncta (e.g., >10 puncta per cell). Image analysis software can be used for automated quantification.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: mTOR signaling pathway and the inhibitory action of this compound on mTORC1, leading to autophagy induction.

Caption: Experimental workflow for studying this compound-induced autophagy using Western blot and fluorescence microscopy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing eCF309 Dosage

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of eCF309 for specific cell lines. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?